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molecular formula C14H18O2 B1205539 2-(4-(3-Methyl-2-butenyl)phenyl)propionic acid CAS No. 73318-89-5

2-(4-(3-Methyl-2-butenyl)phenyl)propionic acid

Cat. No. B1205539
M. Wt: 218.29 g/mol
InChI Key: YZPIMMMQMYKRAK-UHFFFAOYSA-N
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Patent
US04251543

Procedure details

A mixture of 16.4 g of 2-(p-prenylphenyl)propionitrile, 60 g of sodium hydroxide, 100 ml of water and 120 ml of methanol was stirred at 70°-75° C. for 8 hours. The resulting solution was concentrated and acidified with dilute hydrochloric acid, followed by extraction with ethyl ether and washing with water. The ethereal solution was extracted with 5% aqueous potassium hydroxide solution. The aqueous layer was acidified with dilute hydrochloric acid, and extracted with ether, which was then washed with water, dried over anhydrous magnesium sulfate and decolorized with activated charcoal. The ether was removed to give 15.5 g of 2-(p-prenylphenyl)propionic acid. ##STR1##
Name
2-(p-prenylphenyl)propionitrile
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:6]1[CH:11]=[CH:10][C:9]([CH:12]([CH3:15])[C:13]#N)=[CH:8][CH:7]=1)[CH:2]=[C:3]([CH3:5])[CH3:4].[OH-:16].[Na+].[OH2:18]>CO>[CH2:1]([C:6]1[CH:11]=[CH:10][C:9]([CH:12]([CH3:15])[C:13]([OH:18])=[O:16])=[CH:8][CH:7]=1)[CH:2]=[C:3]([CH3:5])[CH3:4] |f:1.2|

Inputs

Step One
Name
2-(p-prenylphenyl)propionitrile
Quantity
16.4 g
Type
reactant
Smiles
C(C=C(C)C)C1=CC=C(C=C1)C(C#N)C
Name
Quantity
60 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
120 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 70°-75° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl ether
WASH
Type
WASH
Details
washing with water
EXTRACTION
Type
EXTRACTION
Details
The ethereal solution was extracted with 5% aqueous potassium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ether, which
WASH
Type
WASH
Details
was then washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The ether was removed

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C=C(C)C)C1=CC=C(C=C1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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